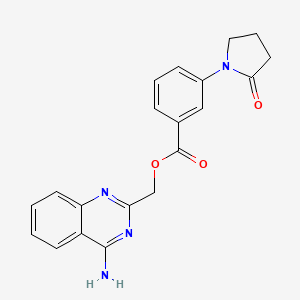![molecular formula C21H28N4O2 B7680400 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B7680400.png)
4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound, also known as BPN14770, has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide works by inhibiting an enzyme known as phosphodiesterase-4D (PDE4D). PDE4D is involved in the regulation of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in the communication between neurons in the brain. By inhibiting PDE4D, 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide increases the levels of cAMP in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has been shown to have a range of other biochemical and physiological effects. These include anti-inflammatory and neuroprotective effects, as well as the ability to promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is that it has been shown to have a high degree of selectivity for PDE4D, meaning that it is unlikely to interact with other enzymes or receptors in the brain. This makes it a useful tool for studying the role of PDE4D in various physiological processes. However, one limitation of 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is that it has relatively low potency, meaning that high concentrations of the compound may be required to achieve the desired effects.
Orientations Futures
There are many potential future directions for research on 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide. One area of interest is in the development of more potent analogs of the compound, which could be used to achieve greater therapeutic effects at lower doses. Another area of interest is in the investigation of the compound's effects on other physiological systems, such as the immune system. Finally, further studies are needed to determine the long-term safety and efficacy of 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide in humans, as well as its potential applications in the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide involves a multi-step process that begins with the reaction of 3-chloro-4-nitrobenzoic acid with butylamine to form the corresponding amide. This amide is then coupled with 6-(4-methylpiperazin-1-yl)pyridin-3-amine to form the final product.
Applications De Recherche Scientifique
4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the treatment of cognitive disorders, such as Alzheimer's disease. 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease, making it a promising candidate for further investigation.
Propriétés
IUPAC Name |
4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-4-15-27-19-8-5-17(6-9-19)21(26)23-18-7-10-20(22-16-18)25-13-11-24(2)12-14-25/h5-10,16H,3-4,11-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCHMWPYRDCYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)
![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-(2,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B7680347.png)

![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)

![Ethyl 2-[[2-(2-fluoro-5-methylanilino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7680370.png)

![2-chloro-6-fluoro-N-[[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B7680394.png)
![4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7680405.png)
![1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7680410.png)
